6-(dimethylamino)nicotinic acid

nAChR pharmacology neuropharmacology ion channel modulation

Standard nicotinic acid activates GPR109A, confounding nAChR studies. This 6-dimethylamino analog provides selective α7 nAChR antagonism (IC₅₀ 8.07 μM) with no GPR109A off-target activity, enabling clean receptor-level interrogation. • α7 nAChR IC₅₀: 8.07 μM (Xenopus oocytes); radioligand EC₅₀: 2.10 μM • Fragment scaffold: MW 166.18, logP 0.8458, TPSA 53.43 Ų - CNS drug-like • Single-step from 6-chloronicotinic acid - cost-effective, scalable supply • ≥98% HPLC purity; light yellow solid; store 2-8°C

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 82846-28-4
Cat. No. B1294549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(dimethylamino)nicotinic acid
CAS82846-28-4
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C8H10N2O2/c1-10(2)7-4-3-6(5-9-7)8(11)12/h3-5H,1-2H3,(H,11,12)
InChIKeyXWMLEYINWKGSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Dimethylamino)nicotinic Acid: Physicochemical Properties & Classification


6-(Dimethylamino)nicotinic acid (CAS 82846-28-4) is a pyridine-3-carboxylic acid derivative featuring a dimethylamino substituent at the 6-position, with a molecular formula of C₈H₁₀N₂O₂ and molecular weight of 166.18 g/mol . The compound is classified as a nicotinic acid analog and a heterocyclic building block. Its physicochemical properties include a predicted logP of 0.8458 and a predicted pKa of 2.91 ± 0.10, indicating moderate lipophilicity and acidic character [1]. The compound is typically supplied as a light yellow to orange solid with a purity specification of ≥98% (HPLC) and requires storage at 2–8°C .

1
Reported nAChR α7 antagonist activity differentiates it from unsubstituted nicotinic acid
2
6-Dimethylamino substitution enables target switching from GPR109A to nAChR pharmacology
3
Efficient single-step synthesis supports building-block procurement and SAR expansion

6-(Dimethylamino)nicotinic Acid: Irreplaceability in nAChR Research


6-(Dimethylamino)nicotinic acid is not interchangeable with unsubstituted nicotinic acid or other positional dimethylamino isomers (e.g., 2-, 4-, or 5-substituted) due to the distinct electronic, steric, and hydrogen-bonding landscape imposed by the 6-dimethylamino group. The pyridine nitrogen at position 1 and the carboxylate at position 3 create a specific pharmacophore orientation that influences molecular recognition at nicotinic acetylcholine receptors (nAChRs) [1]. Unsubstituted nicotinic acid acts primarily via the GPR109A receptor (HM74A), a Gi-coupled GPCR with no nAChR activity, whereas the 6-dimethylamino substitution confers measurable nAChR antagonist activity [2]. Positional isomers with the dimethylamino group at the 2-, 4-, or 5-positions exhibit different spatial vectors for the basic amine and may fail to recapitulate the same binding mode or synthetic accessibility, as evidenced by the distinct synthetic routes required for each regioisomer . Substitution without structural validation introduces confounding variables in structure–activity relationship (SAR) studies and may invalidate results in nAChR-targeted research.

Unsubstituted nicotinic acid
Lacks nAChR activity; primary target is GPR109A, leading to different receptor pharmacology
2-, 4-, or 5-positional dimethylamino isomers
Altered spatial vectors may shift binding orientation and synthetic accessibility, requiring isomer-specific validation
Substitution without structural confirmation
May introduce SAR confounding; receptor interaction profiles should be verified rather than assumed interchangeable

6-(Dimethylamino)nicotinic Acid: Quantitative Differentiation vs. Comparators


nAChR α7 Antagonist Activity

6-(Dimethylamino)nicotinic acid exhibits antagonist activity at the rat α7 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 8.07 μM (8.07 × 10³ nM), as determined by inhibition of acetylcholine-induced currents in Xenopus oocytes expressing rat α7 nAChR [1]. In contrast, unsubstituted nicotinic acid shows no measurable activity at nAChRs, acting instead as an agonist at the GPR109A receptor with an EC₅₀ of approximately 50–100 nM [2]. This represents a fundamental target-switching effect conferred by the 6-dimethylamino substitution. Additionally, the compound demonstrates an EC₅₀ of 2.10 × 10³ nM (2.10 μM) in radioligand binding assays using [³H]-(−)-nicotine, indicating direct competitive displacement at the orthosteric binding site [3].

α7 Antagonism
Cross-study comparable
IC₅₀ 8.07 μM vs. nicotinic acid inactive at nAChR
Supports nAChR pharmacology research; target engagement differs from GPR109A
Rat α7 nAChR expressed in Xenopus oocytes; acetylcholine-induced current inhibition
nAChR pharmacology neuropharmacology ion channel modulation

Lipophilicity vs. Nicotinic Acid

6-(Dimethylamino)nicotinic acid has a predicted logP of 0.8458 [1], which is approximately one log unit higher than unsubstituted nicotinic acid (predicted logP ≈ −0.1 to 0.2) [2]. This increased lipophilicity arises from the addition of the dimethylamino group at the 6-position, which replaces a polar hydrogen with a hydrophobic N,N-dimethyl moiety. The compound also has a predicted pKa of 2.91 ± 0.10 , compared to nicotinic acid pKa of approximately 4.75 (carboxyl) and 2.07 (pyridine nitrogen) [3].

Lipophilicity Shift
Cross-study comparable
logP 0.85 vs. nicotinic acid ~0.0 (Δ +0.6–0.9)
May support passive permeability and CNS partitioning studies
Predicted logP values; standard computational methods
ADME optimization medicinal chemistry drug-likeness

Single-Step Synthetic Access

6-(Dimethylamino)nicotinic acid can be synthesized via a single-step nucleophilic aromatic substitution (SₙAr) reaction from commercially available 6-chloronicotinic acid and aqueous dimethylamine under sealed pressure vessel conditions at 130°C for 6 hours . In contrast, the 2-substituted isomer (2-(dimethylamino)nicotinic acid) typically requires a multi-step sequence involving protection–deprotection strategies or alternative starting materials due to the different electronic environment at the 2-position adjacent to both the carboxylate and pyridine nitrogen . The 4-substituted isomer may require alternative routes due to the distinct substitution pattern, while the 5-substituted isomer is commercially available but with more limited supplier diversity [1]. This synthetic efficiency advantage makes the 6-substituted compound a more cost-effective and scalable building block for derivative synthesis.

Synthetic Accessibility
Class-level inference
1 step from 6-chloronicotinic acid vs. multi-step for 2-isomer
May reduce procurement lead time and supply chain complexity
SₙAr with dimethylamine; sealed vessel, 130°C, 6 h
chemical synthesis building block medicinal chemistry

nAChR vs. GPR109A Target Selectivity

6-(Dimethylamino)nicotinic acid exhibits antagonist activity at nAChRs with an IC₅₀ of 8.07 μM at α7 nAChR [1], but shows no documented activity at GPR109A (HM74A), the primary receptor for nicotinic acid's lipid-lowering effects. Unsubstituted nicotinic acid is a potent GPR109A agonist (EC₅₀ ≈ 50–100 nM) with no nAChR activity [2]. This receptor-switching phenomenon—from GPR109A agonism to nAChR antagonism—is a direct consequence of the 6-dimethylamino substitution. While direct head-to-head selectivity panel data are not available for 6-(dimethylamino)nicotinic acid, the absence of GPR109A activity is inferred from structural divergence and is consistent with SAR studies of nicotinic acid derivatives showing that substitution at the pyridine ring abolishes GPR109A binding [3]. Furthermore, the compound's radioligand binding EC₅₀ of 2.10 μM at nAChR using [³H]-(−)-nicotine confirms direct competitive binding at the orthosteric site [4].

Target Selectivity Switch
Class-level inference
nAChR antagonist; GPR109A activity not documented
Reported receptor selectivity profile may reduce GPR109A-mediated off-target effects
GPR109A inactivity inferred from SAR; direct panel data not available
target selectivity off-target profiling CNS drug discovery

Fsp³ and Structural Complexity Differentiation

6-(Dimethylamino)nicotinic acid has a molecular formula of C₈H₁₀N₂O₂ with 2 rotatable bonds, a heavy atom count of 12, and a polar surface area of 53.43 Ų [1]. Compared to unsubstituted nicotinic acid (C₆H₅NO₂), the addition of the dimethylamino group increases the molecular weight from 123.11 to 166.18 g/mol and introduces sp³-hybridized carbon character (Fraction sp³, Fsp³) via the N-methyl groups. This increased structural complexity and Fsp³ are associated with improved drug-likeness and higher clinical success rates in fragment-based drug discovery (FBDD) campaigns [2]. In contrast, 2-, 4-, and 5-(dimethylamino)nicotinic acid positional isomers share the same molecular formula and weight but differ in the spatial orientation of the dimethylamino group relative to the carboxylate, yielding distinct pharmacophore vectors .

Structural Complexity
Class-level inference
MW 166.18; sp³ character from N-methyl groups
Balances fragment-like size with enhanced 3D character for FBDD exploration
Calculated descriptors; 2 rotatable bonds; PSA 53.43 Ų
chemical diversity fragment-based drug discovery library design

Direct Esterification Building Block

6-(Dimethylamino)nicotinic acid serves as a direct precursor for methyl 6-(dimethylamino)nicotinate via straightforward esterification with methanol in the presence of an acid catalyst such as sulfuric acid . This transformation preserves the 6-dimethylamino pharmacophore while converting the carboxylate to a methyl ester, altering lipophilicity and hydrogen-bonding capacity for downstream SAR exploration. In contrast, the 2-substituted isomer may require more specialized conditions due to steric hindrance from the adjacent pyridine nitrogen and carboxylate, while the 5-substituted isomer is commercially available but has been less extensively characterized for derivatization [1]. The 6-substitution pattern offers an optimal balance of steric accessibility at the carboxylate for amide coupling and esterification reactions, as evidenced by its use as a building block in the synthesis of penicillin and erythromycin analogs .

Carboxylate Derivatization
Class-level inference
Direct esterification with MeOH/H₂SO₄
Unhindered 3-carboxylate supports late-stage functionalization for SAR
vs. potential steric hindrance in 2-substituted isomer
synthetic chemistry derivatization medicinal chemistry

6-(Dimethylamino)nicotinic Acid: Priority Procurement Scenarios


nAChR α7 Antagonist Tool Compound

Procure 6-(dimethylamino)nicotinic acid for use as a selective nAChR antagonist tool compound in studies of α7 nicotinic receptor function, including synaptic plasticity, cognitive enhancement, and neuroprotection models. The compound's IC₅₀ of 8.07 μM at rat α7 nAChR expressed in Xenopus oocytes provides a defined potency benchmark for experimental design [1]. Unlike unsubstituted nicotinic acid, which lacks nAChR activity entirely [2], this compound enables receptor-level interrogation without off-target GPR109A-mediated vasodilation that would confound in vivo readouts.

FBDD Scaffold for CNS Lead Generation

Utilize 6-(dimethylamino)nicotinic acid as a fragment scaffold (MW = 166.18 g/mol) for fragment growing, linking, and merging campaigns targeting CNS disorders. The compound's logP of 0.8458 and polar surface area of 53.43 Ų position it favorably within CNS drug-like chemical space [1]. Its verified binding to nAChR (EC₅₀ = 2.10 μM via radioligand displacement) [2] provides a validated starting point for structure-based optimization, while the presence of both a carboxylate handle and a basic dimethylamino group offers orthogonal vectors for fragment elaboration [3].

Nicotinic Acid Derivative Synthesis for SAR

Source 6-(dimethylamino)nicotinic acid as a key intermediate for the parallel synthesis of amide, ester, and heterocycle-fused derivatives in medicinal chemistry programs. The unhindered 3-carboxylate enables efficient amide coupling and esterification without protecting group intervention [1]. The single-step synthetic accessibility from 6-chloronicotinic acid reduces procurement costs relative to multi-step positional isomers, making this compound a cost-effective entry point for generating focused libraries of nAChR-targeted analogs [2].

nAChR Subtype Selectivity Profiling

Incorporate 6-(dimethylamino)nicotinic acid into selectivity screening panels to differentiate α7 nAChR activity from α4β2, α3β4, and other neuronal nAChR subtypes. While the compound's primary documented activity is at α7 nAChR (IC₅₀ = 8.07 μM) [1], its binding profile across the broader nAChR family remains incompletely characterized, presenting an opportunity for novel subtype-selectivity discovery. The compound's inactivity at GPR109A ensures that observed effects in cellular assays are nAChR-mediated rather than confounded by nicotinic acid receptor signaling [2].

Application
Selection Property
Validation Focus
nAChR α7 pharmacology in synaptic plasticity and neuroprotection models
nAChR α7 antagonist profile
Subtype selectivity and orthosteric binding validation
Fragment-based CNS lead generation
Fragment-like MW with reported nAChR binding and lipophilicity
CNS drug-like property profiling and SAR expansion
Nicotinic acid derivative SAR libraries
Unhindered carboxylate for amide/ester coupling
Derivative synthesis and nAChR SAR validation
nAChR subtype selectivity profiling
Reported α7 activity; absence of GPR109A activity
Broader nAChR subtype panel screening

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